2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N'-[(E)-(3-methylphenyl)methylidene]acetohydrazide
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Overview
Description
2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N’-[(E)-(3-methylphenyl)methylidene]acetohydrazide is a complex organic compound with potential applications in various fields of scientific research. This compound features a piperazine ring, a bromophenyl group, and a sulfonyl group, making it a versatile molecule for chemical synthesis and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N’-[(E)-(3-methylphenyl)methylidene]acetohydrazide typically involves multiple steps. One common method includes the reaction of 4-bromobenzenesulfonyl chloride with piperazine to form 4-[(4-bromophenyl)sulfonyl]piperazine. This intermediate is then reacted with N’-[(E)-(3-methylphenyl)methylidene]acetohydrazide under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Additionally, industrial methods may incorporate continuous flow reactors and automated systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N’-[(E)-(3-methylphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at controlled temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually conducted in anhydrous solvents under inert atmosphere.
Substitution: Nucleophiles like amines, thiols, or alkoxides; reactions often require catalysts or specific conditions to proceed efficiently.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N’-[(E)-(3-methylphenyl)methylidene]acetohydrazide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a pharmacological agent due to its structural features that may interact with biological targets.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N’-[(E)-(3-methylphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The compound’s sulfonyl and piperazine groups may facilitate binding to enzymes or receptors, modulating their activity. Pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-{4-[(4-bromophenyl)sulfonyl]-1-piperazinyl}-N’-[(E)-(4-tert-butylphenyl)methylidene]acetohydrazide
- 2-{4-[(4-bromophenyl)sulfonyl]-1-piperazinyl}-N’-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]acetohydrazide
- 2-{4-[(4-bromophenyl)sulfonyl]-1-piperazinyl}-N’-[(E)-(5-bromo-2-thienyl)methylidene]acetohydrazide
Uniqueness
The uniqueness of 2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N’-[(E)-(3-methylphenyl)methylidene]acetohydrazide lies in its specific structural features, such as the combination of a bromophenyl group with a piperazine ring and a sulfonyl group. These features confer distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development .
Properties
Molecular Formula |
C20H23BrN4O3S |
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Molecular Weight |
479.4 g/mol |
IUPAC Name |
2-[4-(4-bromophenyl)sulfonylpiperazin-1-yl]-N-[(E)-(3-methylphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C20H23BrN4O3S/c1-16-3-2-4-17(13-16)14-22-23-20(26)15-24-9-11-25(12-10-24)29(27,28)19-7-5-18(21)6-8-19/h2-8,13-14H,9-12,15H2,1H3,(H,23,26)/b22-14+ |
InChI Key |
ZVIBJYWTYBGPEL-HYARGMPZSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)/C=N/NC(=O)CN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Br |
Canonical SMILES |
CC1=CC(=CC=C1)C=NNC(=O)CN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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